2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 2,4-dimethylphenyl group at position 2 and an oxadiazole-linked propan-2-yloxyphenyl moiety at position 3. Its structural complexity arises from the integration of aromatic, heterocyclic, and alkoxy groups, which are critical for its physicochemical and biological properties. The oxadiazole ring enhances metabolic stability, while the propan-2-yloxy group may influence lipophilicity and target binding .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-15(2)33-19-8-6-18(7-9-19)24-27-23(34-29-24)13-30-25(32)22-12-21(28-31(22)14-26-30)20-10-5-16(3)11-17(20)4/h5-12,14-15H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFMBOAWXYNVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Pyrazolo[1,5-d][1,2,4]triazin core : Known for various biological activities.
- Oxadiazole moiety : Often associated with antimicrobial and anticancer properties.
- Dimethylphenyl and propan-2-yloxy groups : These substituents may influence the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant anticancer properties. For instance:
- A related compound demonstrated an IC50 value of 4.363 μM against HCT116 human colon cancer cells, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's oxadiazole component has been linked to antimicrobial effects:
- In vitro tests have shown that related oxadiazole derivatives possess antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of specific metabolic pathways .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating caspase pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on HCT116 cells; reported IC50 values indicating high potency. |
| Study 2 | Explored antimicrobial activity; demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 3 | Analyzed the structural activity relationship (SAR) to identify key functional groups responsible for bioactivity. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
2-(4-Methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one Substituents: Methoxyphenyl (position 2), phenyl-oxadiazole (position 5). Molecular Weight: 400.4 g/mol. The phenyl-oxadiazole lacks the isopropoxy group, reducing steric bulk .
5-[[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one Substituents: Ethoxyphenyl (position 2), chloro-fluorophenyl-oxadiazole (position 5). This compound exhibits higher metabolic stability in hepatic assays compared to the target compound .
5-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Substituents : Methoxyphenyl (position 2), oxazole-isopropoxyphenyl (position 5).
- Key Differences : Replacement of oxadiazole with oxazole reduces π-stacking capacity but improves solubility. The isopropoxy group mirrors the target compound’s propan-2-yloxy moiety, suggesting similar pharmacokinetic profiles .
Data Tables: Structural and Pharmacological Profiles
Research Findings: Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Improve solubility but may reduce membrane permeability. Ethoxy derivatives show longer half-lives in plasma compared to methoxy analogues .
- Halogenated Oxadiazoles (e.g., Chloro-fluoro) : Enhance binding to hydrophobic enzyme pockets (e.g., kinases) via halogen bonds. These derivatives exhibit IC₅₀ values <100 nM in kinase inhibition assays .
- Propan-2-yloxy vs. Isopropoxy : Both groups confer similar lipophilicity, but the isopropoxy group in oxazole derivatives improves aqueous solubility by ~20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
